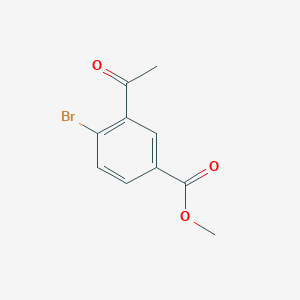

Methyl 3-acetyl-4-bromobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-acetyl-4-bromobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO3/c1-6(12)8-5-7(10(13)14-2)3-4-9(8)11/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQEZIPVFHCDBCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)C(=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Pathways

Direct Functionalization Approaches to Methyl 3-acetyl-4-bromobenzoate

Direct functionalization of a pre-existing benzene (B151609) ring is a common and efficient strategy for the synthesis of polysubstituted aromatic compounds. This involves the sequential introduction of the acetyl, bromo, and methyl ester functionalities onto the aromatic nucleus. The order of these reaction steps is critical to ensure the correct placement of each group.

Electrophilic aromatic substitution (EAS) is a fundamental process in aromatic chemistry and the cornerstone for the synthesis of this compound. total-synthesis.commsu.edu These reactions involve the attack of an electrophile on the electron-rich benzene ring, leading to the substitution of a hydrogen atom. total-synthesis.com The two key transformations in this synthesis are Friedel-Crafts acylation and bromination.

The regiochemical outcome of electrophilic aromatic substitution is governed by the nature of the substituents already present on the aromatic ring. These substituents can be classified as either activating or deactivating, and as ortho/para-directing or meta-directing.

Activating Groups: These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. They typically direct incoming electrophiles to the ortho and para positions. Examples include alkyl, alkoxy, and amino groups.

Deactivating Groups: These groups withdraw electron density from the aromatic ring, making it less nucleophilic and less reactive. Most deactivating groups are meta-directors. Examples include nitro, sulfonyl, and acyl groups. Halogens are an exception, as they are deactivating but ortho/para-directing.

In the synthesis of this compound, the interplay between the directing effects of the substituents is critical. For instance, starting with methyl benzoate (B1203000), the methoxycarbonyl group (-COOCH₃) is a deactivating, meta-directing group. Therefore, acylation of methyl benzoate would be expected to yield the 3-acetyl derivative. Subsequent bromination of Methyl 3-acetylbenzoate would then be directed by both the acetyl group (deactivating, meta) and the methoxycarbonyl group (deactivating, meta). However, the acetyl group is more strongly deactivating, and its directing effect would likely dominate, leading to a complex mixture of products.

A more plausible synthetic route would involve introducing the substituents in a different order. For example, starting with toluene (B28343), the methyl group is an activating, ortho/para-director. libretexts.org Friedel-Crafts acylation of toluene would yield a mixture of ortho- and para-methylacetophenone. The desired meta-relationship between the acetyl and the eventual carboxyl group (derived from the methyl group) is not directly achieved.

A more strategic approach might involve the Friedel-Crafts acylation of bromobenzene. The bromine atom is a deactivating but ortho/para-director. quora.com Acylation would therefore predominantly yield para-bromoacetophenone. quora.com Subsequent oxidation of the methyl group of a related starting material, p-bromotoluene, to a carboxylic acid, followed by esterification and then acylation, presents a viable, albeit multi-step, pathway. quora.comgoogle.com The regioselectivity of each step must be carefully considered to ensure the final desired product. unipi.itresearchgate.net

The choice of catalyst is crucial for achieving high selectivity and yield in electrophilic aromatic substitution reactions.

Friedel-Crafts Acylation: This reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion from an acyl halide or anhydride (B1165640). masterorganicchemistry.comlibretexts.orgsavemyexams.com Other Lewis acids like ferric chloride (FeCl₃) can also be used. masterorganicchemistry.com The reaction is generally carried out in an inert solvent like carbon disulfide. msu.edu For highly reactive aromatic substrates, less potent catalysts or even strong protic acids like polyphosphoric acid can be effective. researchgate.netopen.ac.uk

| Catalyst System | Reactants | Conditions | Product | Reference |

| AlCl₃ | Benzene, Acetyl chloride | Anhydrous | Acetophenone | masterorganicchemistry.com |

| FeCl₃ | Toluene, Acetyl chloride | Anhydrous | Methylacetophenone isomers | masterorganicchemistry.com |

| Polyphosphoric Acid | Benzene, Benzoic Acid | 80°C | Benzophenone | researchgate.net |

Table 1: Catalyst Systems for Friedel-Crafts Acylation

Bromination: The electrophilic bromination of aromatic rings is typically carried out using molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as ferric bromide (FeBr₃). savemyexams.com The catalyst polarizes the Br-Br bond, generating a more potent electrophile. For deactivated aromatic rings, harsher conditions or more reactive brominating agents may be necessary. organic-chemistry.org

| Catalyst System | Reagents | Conditions | Product | Reference |

| FeBr₃ | Benzene, Br₂ | Heat | Bromobenzene | savemyexams.com |

| Concentrated H₂SO₄ | Deactivated Aromatics, NBS | Room Temperature | Bromo-deactivated aromatics | organic-chemistry.org |

| Vanadium pentoxide/H₂O₂ | Aromatics, Tetrabutylammonium (B224687) bromide | Mild | Bromoaromatics | organic-chemistry.org |

Table 2: Catalyst Systems for Aromatic Bromination

To overcome some of the limitations of traditional bromination methods, such as the use of hazardous elemental bromine and potential for over-bromination, several advanced techniques have been developed.

N-Bromosuccinimide (NBS) is a versatile and convenient reagent for bromination. shodhsagar.com It is a solid, making it easier and safer to handle than liquid bromine. shodhsagar.comnih.gov NBS can be used for both radical and electrophilic brominations, depending on the reaction conditions. For the bromination of aromatic rings, NBS is often used in conjunction with a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid (p-TsOH), to generate the electrophilic bromine species. organic-chemistry.orgresearchgate.net This method can be particularly effective for the monobromination of deactivated aromatic compounds. organic-chemistry.org The use of NBS can also be applied to the benzylic bromination of alkyl-substituted aromatics under radical conditions (e.g., with light or a radical initiator), which could be a step in an alternative synthetic route. libretexts.org

| Substrate | Reagents | Conditions | Product | Reference |

| Deactivated Aromatic Compounds | NBS, conc. H₂SO₄ | Room Temperature | Monobrominated product | organic-chemistry.org |

| Acetophenone | NBS, p-TsOH | Acetonitrile (B52724) | α-Bromoacetophenone | shodhsagar.com |

| Aralkyl Ketones | NBS, Acidic Al₂O₃ | Methanol (B129727), Reflux | α-Bromoaralkyl ketones | nih.gov |

Table 3: N-Bromosuccinimide (NBS) Mediated Bromination Reactions

Electrochemical methods offer a green and efficient alternative for the bromination of aromatic compounds. acs.orgthieme-connect.com These methods avoid the use of stoichiometric brominating agents by generating the active bromine species in situ through the anodic oxidation of bromide ions. google.comcecri.res.in The reactions can be carried out under mild conditions and often exhibit high regioselectivity. thieme-connect.comcecri.res.in By controlling the cell potential and reaction time, the extent of bromination can be precisely managed. Different sources of bromide can be used, such as sodium bromide (NaBr) or tetrabutylammonium bromide (nBu₄NBr). thieme-connect.comgoogle.com The use of an undivided electrochemical cell simplifies the experimental setup. google.com

| Substrate | Bromide Source | Conditions | Product | Reference |

| Electron-Rich Aromatic Rings | nBu₄NBr | Undivided cell, Room Temp. | Regioselective aryl bromides | thieme-connect.com |

| Hydroxy Aromatic Compounds | HBr | Undivided cell | para-Brominated products | google.com |

| Aromatic compounds with electron-donating groups | Two-phase electrolysis | High yield, high para-selectivity | Monobromo compounds | cecri.res.in |

Table 4: Electrochemical Bromination of Aromatic Compounds

Acylation of Aromatic Rings Bearing Halogen and Ester Functionalities

The introduction of an acetyl group onto an aromatic ring already containing a halogen and an ester group is a key transformation in the synthesis of this compound. This can be achieved through several methods, most notably Friedel-Crafts acylation and Directed ortho-Metalation (DoM).

Friedel-Crafts acylation is a classic method for forming aryl ketones. wikipedia.org In the context of synthesizing this compound, this would typically involve the reaction of a substituted methyl benzoate with an acylating agent in the presence of a Lewis acid catalyst.

For instance, the acylation of methyl 4-bromobenzoate (B14158574) with an acetylating agent like acetyl chloride or acetic anhydride can be envisioned. The reaction is generally promoted by a stoichiometric amount of a strong Lewis acid, such as aluminum chloride (AlCl₃). wikipedia.org The Lewis acid coordinates to the carbonyl oxygen of the acylating agent, generating a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring.

However, the directing effects of the existing substituents on the methyl 4-bromobenzoate ring must be considered. The bromo group is a deactivating, ortho-, para-director, while the methyl ester group is a deactivating, meta-director. In this case, the incoming acetyl group would be directed to the position ortho to the bromine atom and meta to the ester group, which corresponds to the desired 3-position.

A variation of this reaction involves the use of 3-bromo-4-oxobutyryl chloride as the electrophile in a Friedel-Crafts reaction with methyl benzoate. This approach, catalyzed by AlCl₃ in dichloromethane, yields a related brominated ketone after a 4-hour reaction time with a yield of 60-68%.

| Reactants | Catalyst | Conditions | Product | Yield (%) |

| Methyl benzoate, 3-bromo-4-oxobutyryl chloride | AlCl₃ | Dichloromethane, 0°C to room temp, 4h | Methyl 4-(3-bromo-4-oxobutyl)benzoate | 60-68 |

This table showcases a variation of the Friedel-Crafts acylation that can lead to a precursor for the target molecule.

It is important to note that the product ketone can form a stable complex with the Lewis acid catalyst, often requiring a stoichiometric or greater amount of the catalyst. wikipedia.org The final product is obtained after an aqueous workup to decompose this complex.

Directed ortho-Metalation (DoM) offers a powerful and regioselective alternative to classical electrophilic aromatic substitution. wikipedia.org This strategy relies on the presence of a directing metalation group (DMG) on the aromatic ring, which coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. organic-chemistry.orgbaranlab.org The resulting aryllithium species can then react with a suitable electrophile to introduce a variety of functional groups. organic-chemistry.org

In the synthesis of this compound, a DoM strategy could potentially be employed. For example, if a suitable directing group were present ortho to the desired position of acylation, it could direct lithiation to that site. However, the ester and bromo functionalities are not strong DMGs. While an amide group is a strong DMG, the ester group in the target molecule is not. wikipedia.orgbaranlab.org Therefore, a direct DoM approach on a pre-existing methyl 4-bromobenzoate might not be the most efficient route.

A more plausible strategy would involve the use of a precursor containing a potent DMG, which is later converted to the methyl ester. For instance, an N,N-dialkylbenzamide, a powerful DMG, could be used to direct lithiation to the ortho position. Subsequent reaction with an acetylating electrophile, followed by conversion of the amide to a methyl ester, would yield the desired product.

| Directing Group | Base | Electrophile | Key Feature |

| Amide (-CONR₂) | Alkyllithium (e.g., n-BuLi) | Acetylating agent | Strong directing effect for ortho-lithiation wikipedia.orgbaranlab.org |

| Methoxy (B1213986) (-OCH₃) | Alkyllithium | Acetylating agent | Moderate directing effect wikipedia.org |

| Tertiary Amine (-NR₂) | Alkyllithium | Acetylating agent | Moderate directing effect wikipedia.org |

This table illustrates common directing metalation groups (DMGs) and their utility in regioselective synthesis, which could be applied in a multi-step synthesis of the target compound.

Convergent and Divergent Synthesis from Precursor Molecules

A divergent approach starting from a simple benzene derivative like toluene is a common strategy. For instance, toluene can undergo Friedel-Crafts acylation followed by esterification to introduce two of the required functional groups. google.com Subsequent bromination would then be the final step. The regioselectivity of the bromination would be crucial and would be influenced by the directing effects of the existing acetyl and methyl ester groups.

Another sequential route could start with the oxidation of p-bromotoluene to 4-bromobenzoic acid. google.com This can be achieved using an oxidizing agent like potassium permanganate (B83412) or through catalytic liquid phase oxidation with oxygen. google.com The resulting 4-bromobenzoic acid can then be esterified to methyl 4-bromobenzoate. chemicalbook.com The final step would be the introduction of the acetyl group at the 3-position via Friedel-Crafts acylation, as discussed previously.

| Starting Material | Reaction Sequence | Key Transformations |

| Toluene | Friedel-Crafts Acylation → Esterification → Bromination | Introduction of functional groups in a stepwise manner. google.com |

| p-Bromotoluene | Oxidation → Esterification → Friedel-Crafts Acylation | Building complexity from a halogenated precursor. google.comchemicalbook.com |

| Benzene | Friedel-Crafts Acylation → Oxidation/Reduction → Esterification → Bromination | A longer route involving multiple functional group interconversions. google.com |

This table outlines potential divergent synthetic pathways starting from simple benzene derivatives.

A convergent strategy often involves the coupling of two or more pre-functionalized fragments. This can be more efficient as it builds the target molecule from larger, more complex starting materials. For the synthesis of this compound, one could envision starting with a pre-functionalized benzoate or acetophenone.

For example, starting with methyl 3-aminobenzoate, a Sandmeyer reaction could be employed to introduce the bromo group at the 4-position, followed by acylation. Alternatively, starting with 4-bromoacetophenone, the methyl ester group could be introduced at the 3-position through a sequence of reactions, potentially involving metallation and carboxylation, followed by esterification.

A documented approach involves the use of methyl 4-bromobenzoate, which can be synthesized from 4-bromobenzoic acid and methanol. chemicalbook.com This pre-functionalized benzoate can then undergo further reactions, such as acylation, to yield the final product.

| Precursor Molecule | Key Transformation | Advantage |

| Methyl 4-bromobenzoate | Friedel-Crafts Acylation | Direct introduction of the acetyl group. chemicalbook.com |

| 4-Bromoacetophenone | Introduction of the methyl ester group | Utilizes a readily available starting material. |

| Methyl 3-aminobenzoate | Diazotization followed by bromination and acylation | Versatile starting material for functional group manipulation. |

This table highlights convergent approaches utilizing pre-functionalized starting materials.

Catalytic Approaches in the Formation of this compound and its Analogs

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of this compound and its analogs can benefit from various catalytic approaches, particularly for the key bond-forming steps.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, are powerful tools for forming carbon-carbon bonds. While not directly applicable to the introduction of an acetyl group in this specific target molecule, these methods are invaluable for creating analogs. For instance, a Suzuki coupling between an appropriately substituted boronic acid and an aryl halide could be used to construct the carbon skeleton of more complex analogs.

Nickel-catalyzed cross-coupling reactions have also emerged as a powerful alternative to palladium-catalyzed methods. chemrxiv.org These reactions can be used to couple aryl halides with a variety of partners. For example, a nickel-catalyzed coupling of an aryl bromide with an organozinc reagent could be a key step in the synthesis of an analog.

Furthermore, dual nickel/photocatalytic systems have been developed for cross-coupling reactions under mild conditions. acs.org These methods utilize light to drive the catalytic cycle and can be applied to the formation of C-O and C-S bonds, expanding the range of accessible analogs.

| Catalyst System | Reaction Type | Application |

| Palladium complexes | Suzuki, Heck, etc. | C-C bond formation for analog synthesis. |

| Nickel complexes | Kumada, Negishi, etc. | C-C bond formation, often with different reactivity profiles than palladium. chemrxiv.org |

| Dual Nickel/Photocatalyst | Light-mediated cross-coupling | C-O and C-S bond formation for diverse analog synthesis. acs.org |

This table summarizes various catalytic methods that can be employed in the synthesis of this compound analogs.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck) for Aromatic Functionalization

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, with the Suzuki-Miyaura and Heck reactions being particularly prominent. eie.grresearchgate.net These reactions are foundational for functionalizing aryl halides like "this compound". The carbon-bromine bond is a key reactive site for such transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organohalide. libretexts.org For "this compound," the aryl bromide moiety can react with various boronic acids or esters in the presence of a palladium catalyst to introduce new aryl, heteroaryl, or alkyl groups. libretexts.orgmdpi.com The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for complex molecules. mdpi.com For instance, studies on the Suzuki-Miyaura coupling of sterically hindered aryl bromides, such as derivatives of 4-bromobenzoate, have demonstrated successful vinylation, although side reactions like reduction can occur. researchgate.net The choice of catalyst, ligands, and base is crucial for optimizing the reaction yield and selectivity. nih.gov

Heck Reaction: The Heck reaction couples an unsaturated compound (an alkene or alkyne) with an organohalide. libretexts.orgdiva-portal.org "this compound" can serve as the aryl halide component, reacting with various olefins to form a new carbon-carbon bond at the 4-position. For example, the Heck reaction of the related compound methyl 4-bromobenzoate with styrene, catalyzed by palladium complexes, yields the corresponding stilbene (B7821643) derivative. ntu.edu.sg The regioselectivity of the Heck reaction is a critical aspect, influenced by steric and electronic factors of both the olefin and the aryl halide. diva-portal.org The use of specific ligands can control the outcome, and intramolecular versions of the reaction are known for their high efficiency and selectivity. libretexts.org Additives like tetrabutylammonium bromide (TBAB) can sometimes be used to improve yields and prevent side reactions like dehalogenation. beilstein-journals.org

| Reaction | Substrate Example | Coupling Partner | Catalyst System | Product Type | Reference |

| Suzuki-Miyaura | Benzyl 3,5-bis(benzyloxy)-4-bromobenzoate | Potassium vinyltrifluoroborate | Palladium catalyst | Styrene derivative | researchgate.net |

| Heck | Methyl 4-bromobenzoate | Styrene | Palladium with PPh₃ ligand | Stilbene derivative | ntu.edu.sg |

| Heck | Methyl 4-bromobenzoate | Allyl alcohol | Pd(dba)₂ with specific ligands | Functionalized ketone | liverpool.ac.uk |

| C-H Arylation | Methyl 4-bromobenzoate | N-Boc pyrrolidine | Iridium photocatalyst / Nickel catalyst | α-Arylated amine | nih.gov |

| Electrochemical Coupling | Methyl 4-bromobenzoate | Potassium benzyltrifluoroborate | NiCl₂•glyme with dtbbpy ligand | Benzylated benzoate | chemrxiv.org |

Organocatalytic Applications in Aromatic Chemistry

Organocatalysis utilizes small organic molecules to catalyze chemical transformations, offering an alternative to metal-based catalysts. While direct applications to "this compound" are not extensively documented, the principles of organocatalysis can be applied to its functional groups. For example, N-Heterocyclic Carbenes (NHCs) are versatile organocatalysts capable of mediating reactions like the benzoin (B196080) condensation. acs.org This type of catalysis operates via "umpolung" (reactivity inversion), where an aldehyde's carbonyl carbon is converted into a nucleophile. acs.org Such strategies could potentially be adapted for transformations involving the acetyl group on the target molecule, or for constructing the aromatic ring itself from different precursors. acs.org The development of chiral organocatalysts also opens pathways for enantioselective reactions, which is of significant interest in the synthesis of complex molecules. researchgate.net

Photoredox Catalysis for Carbon-Carbon and Carbon-Halogen Bond Formation

Photoredox catalysis uses visible light to initiate single-electron transfer (SET) processes, enabling the formation of reactive radical intermediates under mild conditions. sciengine.com This methodology is highly effective for C-C and C-X (halogen) bond formation. morressier.com The combination of photoredox catalysis with transition metal catalysis, particularly nickel, has emerged as a powerful strategy for cross-coupling reactions. nih.govresearchgate.net

In the context of "this compound," a photoredox catalyst can facilitate the activation of the C-Br bond. Metallaphotoredox catalysis, merging a photocatalyst with a nickel catalyst, can couple the resulting aryl radical with a variety of partners. rsc.org A notable example is the C-H arylation of α-amino sp³ C-H bonds with methyl 4-bromobenzoate, which proceeds via a combination of an iridium photocatalyst and a nickel catalyst. nih.gov This approach allows for the direct functionalization of C-H bonds, which are typically unreactive, providing a streamlined synthetic route. nih.gov

Chemo- and Regioselective Catalysis in Multisubstituted Arenes

The presence of multiple functional groups on "this compound" (ester, ketone, and bromo groups) necessitates catalytic systems with high chemo- and regioselectivity. The goal is to selectively transform one functional group while leaving the others intact.

In transition metal-catalyzed cross-coupling, the catalyst's ligand plays a crucial role in directing the reaction to the C-Br bond without affecting the acetyl or ester functionalities. nih.gov For instance, in the Heck reaction, the choice of phosphine (B1218219) ligands and additives can prevent unwanted side reactions like dehalogenation of the aryl bromide. beilstein-journals.org Similarly, engineered enzymes, such as unspecific peroxygenases (UPOs), have shown remarkable chemo- and regioselectivity in the oxidation of substituted aromatic compounds. nih.gov By modifying the enzyme's active site, it is possible to direct oxidation to a specific position on the aromatic ring or a benzylic position, a principle that could be applied to derivatives of "this compound". nih.gov The development of catalyst-free, one-pot methods for synthesizing polysubstituted systems also highlights the ongoing efforts to achieve high selectivity under mild conditions. mdpi.com

Principles of Green Chemistry in Synthetic Design

The integration of green chemistry principles into synthetic planning aims to reduce environmental impact by minimizing waste, energy consumption, and the use of hazardous substances. numberanalytics.comsolubilityofthings.com

Solvent-Free or Low-Solvent Reaction Methodologies

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents. imist.ma Solvent-free, or solid-state, reactions offer significant environmental benefits. researchgate.net Methodologies such as grinding reactants together, sometimes with a solid support or under microwave irradiation, can lead to higher efficiency and shorter reaction times. researchgate.net

For the synthesis of esters, which is relevant to "this compound," several green approaches have been developed. These include enzymatic esterification in solvent-free systems and the use of solid acid catalysts like tungsten-upgraded zirconia (WO₃/ZrO₂) that can be easily recovered and reused. rsc.orgasianpubs.org These solventless methods are not only environmentally friendly but also often simplify product purification. asianpubs.orgmdpi.com

Atom Economy and Reaction Efficiency Considerations

Atom economy is a measure of how efficiently a chemical process converts the mass of reactants into the desired product. researchgate.net Synthetic routes with high atom economy, such as addition reactions, are considered greener because they generate less waste. chemrxiv.orgacs.org

When designing a synthesis for "this compound," comparing the atom economy of different pathways is crucial. For example, a classical Friedel-Crafts acylation to introduce the acetyl group generates stoichiometric byproducts, lowering the atom economy. In contrast, catalytic routes that form C-C bonds with minimal waste are preferable. numberanalytics.com The efficiency of a reaction is not solely defined by its yield but also by its atom economy; the combination of these two metrics provides a more complete picture of the process's "greenness". researchgate.net Catalytic reactions, by their nature, are often more atom-economical than stoichiometric ones as the catalyst is used in small amounts and is regenerated. solubilityofthings.com

Biocatalytic Pathways for Functional Group Introduction

The synthesis of complex aromatic molecules such as this compound involves the precise installation of specific functional groups onto a benzene ring. While traditional organic chemistry provides robust methods for these transformations, biocatalysis is emerging as a powerful alternative. numberanalytics.com Utilizing enzymes as catalysts offers significant advantages, including high specificity (regio-, chemo-, and enantioselectivity), milder reaction conditions, and a reduced environmental footprint compared to conventional chemical routes. researchgate.netpnas.org

For a target molecule like this compound, the key biocatalytic transformations would focus on the introduction of the bromo- and acetyl- functional groups onto a suitable aromatic precursor. This involves two primary types of enzyme-catalyzed reactions: halogenation and acylation.

Biocatalytic Halogenation for C-Br Bond Formation

Enzymatic halogenation provides a highly regioselective and environmentally benign method for incorporating halogen atoms into organic molecules. researchgate.net This process typically uses simple, inert halide salts as the halogen source and operates in aqueous buffer systems. researchgate.net The enzymes responsible are broadly classified as halogenases.

Two major families of halogenases are particularly relevant for aromatic systems:

Flavin-Dependent Halogenases (FDHs): This group of enzymes has become increasingly attractive for C-H activation and halogenation of unactivated aromatic compounds. researchgate.net FDHs utilize molecular oxygen and a reduced flavin cofactor (FADH₂) to catalyze the regioselective halogenation of electron-rich aromatic substrates. researchgate.netpnas.org They are noted for their ability to install halogens at specific positions, even those that are electronically disfavored in traditional electrophilic aromatic substitution. researchgate.net

Haloperoxidases: These enzymes, which can be heme-dependent or vanadium-dependent, use hydrogen peroxide to oxidize a halide ion (X⁻) to an electrophilic halogenating species, likely hypohalous acid (HOX). frontiersin.org This species then reacts with an electron-rich aromatic substrate to form the halogenated product. frontiersin.org

The primary advantage of these enzymatic systems is their exceptional control over the position of halogenation, minimizing the formation of unwanted isomers that often plague chemical methods. pnas.org

| Enzyme Class | Cofactor(s) | Halogen Source | Oxidant | Mechanism Highlights |

| Flavin-Dependent Halogenases (FDHs) | FAD, NAD(P)H | Halide Salt (e.g., NaBr) | O₂ | Catalyzes regioselective halogenation of electron-rich aromatics; FADH₂ is required as a cofactor. researchgate.netpnas.org |

| Heme-Dependent Haloperoxidases | Heme | Halide Salt | H₂O₂ | Requires externally provided hydrogen peroxide to oxidize the halide for electrophilic substitution. frontiersin.org |

| Vanadium-Dependent Haloperoxidases | Vanadate (B1173111) | Halide Salt | H₂O₂ | Relies on a vanadate cofactor and hydrogen peroxide to generate the active halogenating agent. frontiersin.org |

Biocatalytic Acylation for C-C Bond Formation

The introduction of an acetyl group onto an aromatic ring is a cornerstone transformation in organic synthesis, traditionally accomplished via the Friedel-Crafts acylation. acib.at This reaction, however, typically requires harsh conditions and stoichiometric amounts of Lewis acid catalysts. d-nb.info Biocatalysis offers a green alternative through the use of acyltransferase enzymes. acib.at

Recent research has identified cofactor-independent acyltransferases that can catalyze the direct C-acylation of aromatic compounds in a manner analogous to the Friedel-Crafts reaction. acib.at A notable example is the C-acyltransferase from the bacterium Pseudomonas protegens. d-nb.infonih.gov

Key features of this biocatalytic acylation include:

High Selectivity: The enzyme is highly selective for acylating carbon atoms (C-acylation) and does not catalyze the acylation of hydroxyl (O-acylation) or amine groups, which eliminates the need for protecting groups on the substrate. acib.at

Aqueous Conditions: The reaction proceeds in environmentally friendly aqueous buffer systems. acib.atnih.gov

Versatile Acyl Donors: While initial studies used donors like isopropenyl acetate, recent work has expanded the scope to include thioesters, such as ethyl thioacetate, as effective acyl donors. acib.atnih.govnih.gov

The enzyme from Pseudomonas protegens has been shown to effectively acetylate various resorcinol (B1680541) substrates with high conversion rates, demonstrating the potential of this methodology for creating aromatic ketones. d-nb.infonih.gov

| Enzyme | Substrate Example | Acyl Donor | Conversion | Isolated Yield | Reference |

| Acyltransferase (P. protegens) | Resorcinol | Ethyl Thioacetate | 96% | - | nih.gov |

| Acyltransferase (P. protegens) | 2-Methylresorcinol | Ethyl Thioacetate | >99% | 88% | d-nb.infonih.gov |

| Acyltransferase (P. protegens) | 4-Chlororesorcinol | Ethyl Thioacetate | 94% | 76% | d-nb.infonih.gov |

While a direct biocatalytic pathway for the synthesis of this compound has not been explicitly detailed in a single process, the enzymatic machinery for performing the requisite C-Br and C-C bond formations on aromatic precursors exists and has been well-studied. The high regioselectivity and sustainable nature of these biocatalytic methods highlight their significant potential for constructing precisely functionalized aromatic building blocks.

Reactivity Profiles and Mechanistic Investigations

Nucleophilic Aromatic Substitution (SNAr) Pathways of the Bromo Functionality

The presence of electron-withdrawing groups on the aromatic ring activates the bromo substituent towards nucleophilic aromatic substitution (SNAr). This reaction pathway is a cornerstone of the compound's utility in synthetic chemistry, allowing for the introduction of a wide array of functionalities.

Influence of Activating Groups (Acetyl, Ester) on SNAr Reactivity

The acetyl (-COCH₃) and methyl ester (-COOCH₃) groups are key to the SNAr reactivity of methyl 3-acetyl-4-bromobenzoate. Both are electron-withdrawing groups, which decrease the electron density of the aromatic ring, particularly at the ortho and para positions relative to their substitution. In this molecule, the bromo group is situated para to the acetyl group and meta to the ester group.

The strong electron-withdrawing nature of the acetyl group, through both inductive and resonance effects, significantly polarizes the carbon-bromine bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. The ester group, while also electron-withdrawing, exerts a less pronounced activating effect compared to the acetyl group. The cumulative effect of these two groups facilitates the departure of the bromide leaving group upon attack by a nucleophile.

Scope of Nucleophiles in SNAr Reactions

A variety of nucleophiles can displace the bromo group in this compound. The choice of nucleophile is critical in determining the final product and expanding the synthetic utility of this substrate. Common nucleophiles include:

Oxygen Nucleophiles: Alkoxides and phenoxides can be used to introduce new ether linkages.

Nitrogen Nucleophiles: Ammonia, primary amines, and secondary amines react to form the corresponding anilines.

Sulfur Nucleophiles: Thiolates are effective nucleophiles for the synthesis of thioethers.

The reaction conditions for these transformations typically involve heating the substrate with the nucleophile in a suitable solvent, often in the presence of a base to facilitate the reaction.

Halogen-Dance Reactions and Rearrangements

Halogen-dance reactions are a type of rearrangement involving the migration of a halogen atom on an aromatic ring, typically under the influence of a strong base. While theoretically possible, the electronic nature of this compound, with its deactivating groups, makes it less prone to the typical conditions that promote halogen-dance reactions, which often require the presence of strong electron-donating groups or very harsh basic conditions. The focus of its reactivity remains predominantly on direct SNAr pathways.

Electrophilic Aromatic Substitution on the Aromatic Core

While the electron-withdrawing nature of the acetyl and ester groups deactivates the ring towards electrophilic aromatic substitution (EAS), these reactions can still be forced under specific conditions.

Further Functionalization and Regioselectivity Challenges

The directing effects of the existing substituents govern the regioselectivity of any potential EAS reactions. Both the acetyl and ester groups are meta-directing. Therefore, an incoming electrophile would be directed to the positions meta to both groups. In the case of this compound, the positions open for substitution are C2 and C6. The steric hindrance posed by the adjacent substituents can influence the preference for one position over the other, often leading to a mixture of products. Common electrophilic substitution reactions like nitration or further halogenation would require forcing conditions and would likely face challenges in achieving high regioselectivity.

Transformations of the Ester Functionality

The methyl ester group of this compound is a versatile handle for further molecular modifications.

One of the most common transformations is hydrolysis , which converts the methyl ester to the corresponding carboxylic acid. This reaction is typically carried out under either acidic or basic conditions. Basic hydrolysis, or saponification, is often preferred and involves treating the ester with a base like sodium hydroxide (B78521), followed by an acidic workup to protonate the carboxylate salt.

Another important transformation is transesterification , where the methyl group of the ester is exchanged for a different alkyl or aryl group. This is usually achieved by reacting the ester with an alcohol in the presence of an acid or base catalyst. This allows for the synthesis of a variety of different esters from the parent methyl ester.

Hydrolysis and Transesterification Kinetics and Thermodynamics

The methyl ester group of this compound is susceptible to hydrolysis and transesterification, common reactions for carboxylic acid esters.

Hydrolysis: Under basic conditions, using a hydroxide source like sodium hydroxide, the ester undergoes saponification. The mechanism involves nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide (B1231860) leaving group to yield a carboxylate salt. Subsequent acidification protonates the carboxylate to furnish the corresponding carboxylic acid, 3-acetyl-4-bromobenzoic acid.

Acid-catalyzed hydrolysis, using a strong acid in the presence of water, proceeds via a different mechanism. The carbonyl oxygen is first protonated, which activates the carbonyl carbon towards nucleophilic attack by water. After a series of proton transfers, methanol (B129727) is eliminated, and the carboxylic acid is formed.

Transesterification: This process involves converting the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. libretexts.org To drive the equilibrium towards the desired product, the alcohol reactant is typically used in large excess. libretexts.org For example, reacting this compound with ethanol (B145695) under acidic conditions would yield Ethyl 3-acetyl-4-bromobenzoate. The acid-catalyzed mechanism is analogous to that of acid-catalyzed hydrolysis, with an alcohol acting as the nucleophile instead of water. libretexts.org Similarly, base-catalyzed transesterification can be achieved using an alkoxide base. libretexts.org

Reduction and Grignard Reactions of the Ester Group

The methyl ester can be targeted by reducing agents and organometallic reagents.

Reduction: The ester functionality can be reduced to a primary alcohol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce esters. libretexts.orgdocbrown.info The reaction with LiAlH₄ would reduce both the ester and the acetyl ketone, yielding 4-bromo-3-(1-hydroxyethyl)benzyl alcohol. The mechanism involves nucleophilic attack by a hydride ion on the ester carbonyl, followed by the elimination of methoxide to form an intermediate aldehyde, which is then immediately reduced to the primary alcohol. libretexts.org

Selective reduction of the ester to an aldehyde is possible using specialized reagents like Diisobutylaluminium hydride (DIBAL-H) at low temperatures (e.g., -78 °C) to prevent over-reduction. libretexts.org

Grignard Reactions: Grignard reagents (R-MgX) react with the methyl ester to form tertiary alcohols. masterorganicchemistry.com This reaction involves the addition of two equivalents of the Grignard reagent. The first equivalent adds to the carbonyl carbon, leading to the elimination of the methoxide group and the formation of an intermediate ketone. masterorganicchemistry.comyoutube.com This ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent to form a tertiary alcohol after acidic workup. masterorganicchemistry.com A significant challenge in applying this reaction to this compound is the presence of the acetyl group, which is also highly reactive towards Grignard reagents. This would likely lead to a mixture of products resulting from addition to one or both carbonyl groups.

Reactivity of the Acetyl Group

The acetyl group, a methyl ketone, offers a distinct set of reactive pathways independent of the ester and bromo groups.

Carbonyl Reactivity (e.g., Condensation, Alkylation, Reduction)

Condensation Reactions: The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in various condensation reactions. For instance, in a Claisen-Schmidt condensation, the enolate of this compound could react with a non-enolizable aldehyde (like benzaldehyde) to form an α,β-unsaturated ketone.

Alkylation: The enolate can also be alkylated by reacting it with an alkyl halide. This allows for the extension of the carbon chain at the α-position of the acetyl group.

Reduction: The acetyl ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄). mdpi.com Under these conditions, the methyl ester would likely remain intact, leading to the formation of Methyl 4-bromo-3-(1-hydroxyethyl)benzoate. This selective reduction highlights the difference in reactivity between ketones and esters. researchgate.net

Functional Group Interconversions Involving the Ketone

The acetyl group can be transformed into other functional groups. One notable transformation is the oxidative cleavage of the methyl ketone to a carboxylic acid derivative, analogous to the haloform reaction. Research has shown that methyl ketones, such as the related 4-bromoacetophenone, can be converted into various carboxylic acid derivatives using acetyl nitrate. nsf.gov This reaction proceeds through a dinitro methyl ketone intermediate which can then be trapped by various nucleophiles. nsf.gov Applying this methodology to this compound could potentially convert the acetyl group into an ester, amide, or other carboxylic acid derivative, depending on the nucleophile used. nsf.gov

| Substrate (Methyl Ketone) | Nucleophile (Alcohol) | Product (Ester) | Yield (%) |

|---|---|---|---|

| 4-Bromoacetophenone | Methanol | Methyl 4-bromobenzoate (B14158574) | 94 |

| 4-Chloroacetophenone | Methanol | Methyl 4-chlorobenzoate | 93 |

| 4-Methoxyacetophenone | Methanol | Methyl 4-methoxybenzoate | 85 |

| Acetophenone | Ethanol | Ethyl benzoate (B1203000) | 92 |

Radical Reaction Pathways Involving the Bromo Group

The carbon-bromine bond is the weakest link on the aromatic ring, making it the primary site for radical reactions.

Homolytic Cleavage and Radical Cascade Reactions

Homolytic Cleavage: The C-Br bond can undergo homolytic cleavage, where the bond breaks and each atom retains one of the bonding electrons, to form an aryl radical. chemistrysteps.comyoutube.com This process typically requires energy input, such as UV light or a radical initiator. nih.gov The resulting aryl radical is a highly reactive intermediate with an unpaired electron. chemistrysteps.com The energy required for this cleavage is known as the bond dissociation energy (BDE). libretexts.org

Radical Reactions: Once formed, the aryl radical can participate in a variety of transformations. A common fate is abstraction of a hydrogen atom from a donor molecule to form Methyl 3-acetylbenzoate. However, more synthetically useful pathways involve trapping the radical with other species.

Recent advancements in photoredox and electrochemical catalysis have provided mild methods for generating aryl radicals from aryl bromides. For example, nickel-catalyzed electrochemical cross-coupling reactions have been developed where an aryl bromide undergoes oxidative addition to a low-valent nickel species, a key step in forming C-C bonds. nih.govchemrxiv.org The aryl radical generated from this compound could be used in such cross-coupling reactions with various partners. rsc.orgum.es

| Substrate (Aryl Diazonium Tetrafluoroborate) | Product (Aryl Bromide) | Solvent | Yield (%) |

|---|---|---|---|

| Ethyl 4-diazoniabenzoate | Ethyl 4-bromobenzoate | MeOH/DMF (5:1) | 78 |

| 4-Cyanobenzenediazonium | 4-Bromobenzonitrile | MeOH/DMF (5:1) | 81 |

| 4-Nitrobenzenediazonium | 1-Bromo-4-nitrobenzene | MeOH/DMF (5:1) | 72 |

| 4-Acetylbenzenediazonium | 4-Bromoacetophenone | MeOH/DMF (5:1) | 75 |

Radical Cascade Reactions: A radical cascade is a series of intramolecular and/or intermolecular reactions initiated by a single radical event. beilstein-journals.org The aryl radical from this compound could potentially initiate such a cascade. For example, if a suitable unsaturated tether were present elsewhere in the molecule (or introduced via a coupling partner), the initial aryl radical could add across the double or triple bond, generating a new radical which could then undergo further cyclization or trapping reactions. beilstein-journals.orgnih.gov While specific examples involving this compound are not documented, the principle is a powerful tool in modern organic synthesis for rapidly building molecular complexity.

Single Electron Transfer (SET) Mechanisms

While specific studies detailing Single Electron Transfer (SET) mechanisms for this compound are not extensively documented, its structure as an aryl bromide makes it a candidate for such pathways, particularly in metal-catalyzed and photochemical reactions. In these processes, the transfer of a single electron to the molecule initiates a cascade of reactions, typically leading to the cleavage of the carbon-bromine bond.

The presence of two electron-withdrawing groups, the acetyl (COCH₃) and the methyl ester (COOCH₃), on the benzene (B151609) ring is expected to lower the reduction potential of the molecule. This makes it more susceptible to accepting an electron from a suitable donor, such as a low-valent transition metal catalyst (e.g., Ni(0) or Pd(0)) or a photoexcited species.

A plausible SET-initiated reaction is the reductive dehalogenation or cross-coupling of the C-Br bond. For instance, in nickel-catalyzed cross-coupling reactions, a Ni(I) species can be generated, which then participates in catalytic cycles. While data for this compound is scarce, studies on the related isomer, methyl 4-bromobenzoate, in Ni-catalyzed electrochemical C(sp²)-C(sp³) cross-couplings demonstrate the viability of such pathways. In these systems, a cathodic current is enhanced in the presence of the aryl bromide, indicating its role in the redox process that likely involves SET from a reduced nickel center to the aryl halide. It is reasonable to infer that this compound would behave similarly, with the C-Br bond being activated via an SET event to form a radical anion intermediate, which then expels a bromide ion to generate an aryl radical.

Kinetic and Thermodynamic Analyses of Key Transformations

Quantitative kinetic and thermodynamic data for reactions involving this compound are not widely available in peer-reviewed literature. However, a qualitative analysis based on physical organic principles can predict its reactivity. The key transformations of this molecule involve the three main functional sites: the C-Br bond, the acetyl group, and the methyl ester.

The electronic properties of the substituents heavily influence the kinetics of reactions. The bromo substituent (-Br) is deactivating yet ortho-, para-directing, while the acetyl and methyl ester groups are both deactivating and meta-directing. For electrophilic aromatic substitution, the positions on the ring are strongly deactivated, making such reactions kinetically unfavorable without harsh conditions.

For nucleophilic aromatic substitution (SNAr), the acetyl group ortho to the bromine atom and the ester group meta to it both activate the ring toward nucleophilic attack, making the C-Br bond susceptible to displacement by strong nucleophiles.

A hypothetical analysis of substituent effects on a generic reaction, such as a Suzuki cross-coupling at the C-Br bond, can be considered. The reaction rate would be influenced by the electronic nature of the substituents. The electron-withdrawing acetyl and ester groups would stabilize the transition state for oxidative addition to a palladium(0) catalyst, potentially accelerating the reaction compared to an unsubstituted bromobenzene.

Table 1: Predicted Relative Rate Constants for a Hypothetical Suzuki Coupling Reaction

This interactive table illustrates the predicted qualitative impact of substituents on the rate of a Suzuki coupling reaction compared to bromobenzene.

| Compound | Substituent 1 | Substituent 2 | Predicted Relative Rate (k_rel) | Rationale |

| Bromobenzene | -H | -H | 1.0 (Reference) | Baseline reactivity. |

| Methyl 4-bromobenzoate | 4-COOCH₃ | -H | > 1.0 | Electron-withdrawing group enhances oxidative addition. |

| 4-Bromoacetophenone | 4-COCH₃ | -H | > 1.0 | Strong electron-withdrawing group enhances oxidative addition. |

| This compound | 3-COCH₃ | 4-Br | >> 1.0 | Combined electron-withdrawing effects of acetyl and ester groups significantly enhance the rate-determining oxidative addition step. |

Note: This table is predictive and based on established principles of physical organic chemistry. Actual values require experimental validation.

Thermodynamically, the products of cross-coupling or substitution reactions are generally stable due to the formation of strong carbon-carbon or carbon-heteroatom bonds, which drives the reactions to completion.

Investigation of Reaction Intermediates and Transition States

The investigation of reaction intermediates and transition states for this compound relies on mechanistic studies of analogous systems.

Reaction Intermediates: In metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig), the primary intermediate formed after the activation of the C-Br bond is an organometallic species. Following oxidative addition of the C-Br bond to a low-valent metal center like Pd(0) or Ni(0), a σ-aryl-metal(II) complex (e.g., Ar-Pd(II)-Br(L)₂) is formed. This intermediate is central to the catalytic cycle and subsequently undergoes transmetalation and reductive elimination to yield the final product.

For reactions involving the acetyl group, enol or enolate intermediates are plausible. For example, in a reaction analogous to the acetyl nitrate-mediated conversion of 4-bromoacetophenone, the acetyl group of this compound could be converted to its enol tautomer. googleapis.com This enol could then be trapped by electrophiles or nucleophiles, leading to further functionalization.

A patent for the synthesis of Bruton's tyrosine kinase (Btk) inhibitors describes the formation of this compound via the oxidation of methyl 4-bromo-3-(1-hydroxyethyl)benzoate. In its subsequent use as a synthetic intermediate, reactions would likely target the acetyl carbonyl for condensation or the C-Br bond for coupling.

Table 2: Plausible Intermediates in Transformations of this compound

This table outlines potential reaction intermediates based on the functional group involved.

| Functional Group | Reaction Type | Plausible Intermediate(s) |

| C-Br Bond | Palladium-catalyzed Cross-Coupling | Aryl-Palladium(II) complex |

| C-Br Bond | Nickel-catalyzed Cross-Coupling | Aryl radical, Aryl-Nickel(I/II) complex |

| C-Br Bond | Photochemical Reaction | Aryl radical anion, Aryl radical |

| Acetyl Group | Base-catalyzed Condensation | Enolate anion |

| Acetyl Group | Acid-catalyzed Reaction | Enol tautomer |

Transition States: The transition states in these reactions are high-energy, transient structures. For instance, in the oxidative addition step of a cross-coupling reaction, the transition state would involve the interaction of the metal's d-orbitals with the σ* antibonding orbital of the C-Br bond. Computational chemistry is a key tool for investigating such states. For reactions involving the acetyl group, such as nucleophilic addition, the transition state would resemble the geometry described by the Bürgi-Dunitz trajectory, where the nucleophile approaches the carbonyl carbon at a specific angle. Studies on related ketones using computational methods have helped to elucidate these high-energy structures and the energy barriers to their formation. googleapis.com

Derivatization Strategies and Complex Scaffold Construction

Development of New Synthetic Pathways

The inherent functionality of methyl 3-acetyl-4-bromobenzoate serves as a launchpad for developing novel and efficient synthetic routes to complex molecules. The presence of the bromo, acetyl, and ester groups allows for sequential or one-pot transformations, enabling the construction of elaborate molecular frameworks that would otherwise require lengthy, multi-step syntheses.

Synthesis of Polyfunctionalized Aromatic Systems

The aryl bromide moiety is the primary anchor for introducing polyfunctionalization onto the aromatic ring of this compound. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high chemoselectivity. The acetyl and ester groups are generally stable under many standard cross-coupling conditions, a tolerance that has been observed in reactions with other keto-functionalized aryl bromides uni-muenchen.de.

A key strategy involves the conversion of the aryl bromide into a more reactive organometallic intermediate, such as an organozinc reagent, which can then participate in coupling reactions beilstein-journals.org. This approach enhances the substrate's reactivity and can lead to high yields of the desired polyfunctionalized products.

Table 1: Potential Cross-Coupling Reactions for Functionalization

| Reaction Name | Coupling Partner | Catalyst/Reagents | Introduced Functional Group |

|---|---|---|---|

| Suzuki Coupling | Aryl/Alkyl Boronic Acid | Pd(PPh₃)₄, Base | Aryl, Alkyl |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | Alkynyl |

| Buchwald-Hartwig Amination | Amine (Primary/Secondary) | Pd Catalyst, Ligand, Base | Amino |

| Heck Coupling | Alkene | Pd(OAc)₂, Base | Alkenyl |

These reactions enable the systematic modification of the aromatic core, allowing chemists to fine-tune the electronic and steric properties of the resulting molecules for various applications.

Utilization in the Construction of Heterocyclic Compounds

This compound is an excellent precursor for the synthesis of a wide array of heterocyclic compounds. The acetyl group, in particular, is a versatile handle for cyclization reactions. It can react with various binucleophiles to form five-, six-, and seven-membered rings.

For example, condensation of the acetyl group with hydrazine (B178648) or its derivatives can yield pyrazole (B372694) rings. Similarly, reaction with amidines or guanidine (B92328) can lead to the formation of pyrimidine (B1678525) cores, a common motif in pharmacologically active molecules google.com. The synthesis of furo[2,3-d]pyrimidine (B11772683) and pyrrolo[2,3-d]pyrimidine antifolates from a related bromo-benzoate highlights the utility of this building block approach in medicinal chemistry sigmaaldrich.com.

Table 2: Heterocycle Synthesis via Acetyl Group Condensation

| Reagent | Resulting Heterocycle |

|---|---|

| Hydrazine (H₂NNH₂) | Pyrazole |

| Hydroxylamine (H₂NOH) | Isoxazole |

| Guanidine | Aminopyrimidine |

| 1,2-Diaminobenzene | Benzodiazepine |

The bromine atom and ester group provide further opportunities for modification either before or after heterocycle formation, leading to highly decorated and complex heterocyclic systems.

Application as a Precursor for Macrocyclic and Supramolecular Architectures

The defined geometry and multiple reactive sites of this compound make it a candidate for the construction of larger, more complex structures like macrocycles and supramolecular assemblies.

Macrocycle Synthesis: Macrocycles are of significant interest in drug discovery and materials science. Synthetic routes to macrocyclic bis(bibenzyl) compounds have utilized methyl 4-bromobenzoate (B14158574) as a key precursor, employing reactions like Ullmann and Wittig couplings to achieve ring closure researchgate.net. By analogy, this compound could serve as a precursor for novel, functionalized macrocycles where the acetyl group is either incorporated into the macrocyclic backbone or serves as an exocyclic functional handle for further derivatization.

Supramolecular Architectures: The bromine atom in the molecule can participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic "donor" to a Lewis base acs.org. This directional and specific interaction can be used to control the self-assembly of molecules in the solid state or in solution, leading to the formation of well-ordered supramolecular structures like tapes, sheets, or cages. The rational design of molecules that use halogen bonding is an emerging field in crystal engineering and materials science.

Exploration of Diverse Chemical Transformations for Scaffold Diversification

Scaffold diversification is a central theme in modern synthetic chemistry, aiming to create collections of structurally varied molecules for screening and discovery. The orthogonal reactivity of the three functional groups in this compound is ideal for this purpose. A single starting material can give rise to a multitude of distinct molecular scaffolds through the selective application of different chemical transformations.

The aryl bromide allows for a vast number of cross-coupling reactions (as detailed in section 4.2). The ketone can undergo reactions such as Wittig olefination, reduction to an alcohol, reductive amination, or serve as an electrophile in aldol (B89426) and similar condensation reactions. The methyl ester can be hydrolyzed to a carboxylic acid, reduced to a primary alcohol, or converted into a wide range of amides through reaction with various amines. This multi-faceted reactivity allows for the generation of a library of compounds with diverse shapes and functionalities from a single, readily accessible precursor researchgate.net.

Table 3: Orthogonal Reactivity and Scaffold Diversification

| Functional Group | Reaction Type | Resulting Moiety |

|---|---|---|

| Aryl Bromide | Suzuki Coupling | Biaryl |

| Sonogashira Coupling | Aryl-alkyne | |

| Buchwald-Hartwig Amination | Aryl-amine | |

| Acetyl (Ketone) | Wittig Reaction | Alkene |

| Reduction (e.g., NaBH₄) | Secondary Alcohol | |

| Grignard Reaction | Tertiary Alcohol | |

| Methyl Ester | Hydrolysis (e.g., LiOH) | Carboxylic Acid |

| Amidation (e.g., R₂NH) | Amide |

Rational Design of Molecular Scaffolds for Chemical Probes

A chemical probe is a small molecule designed to selectively interact with a specific biological target, enabling the study of its function. The rational design of such probes requires a scaffold that allows for systematic modification to optimize potency, selectivity, and cell permeability. This compound is an attractive starting point for such endeavors.

Its three functional groups provide vectors for diversification, allowing chemists to explore the chemical space around a target protein. For example, in the design of inhibitors for bromodomains, which recognize acetylated lysine (B10760008) residues, a fragment-based approach is often employed nih.gov. This compound can be seen as a highly functionalized fragment. The acetyl group could mimic the endogenous ligand, while derivatization at the bromide and ester positions could be used to build out into adjacent pockets of the binding site to enhance affinity and selectivity. The goal is to develop lead-like compounds with three-dimensional complexity, which is often crucial for achieving high-quality interactions with biological targets nih.govwhiterose.ac.uk.

Computational Chemistry and Theoretical Characterization

Quantum Chemical Calculations for Electronic Structure Elucidation

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule and, consequently, its intrinsic properties. Techniques such as Frontier Molecular Orbital (FMO) analysis, Electrostatic Potential Surface (EPS) mapping, and Natural Bond Orbital (NBO) analysis offer detailed insights into the electronic landscape of Methyl 3-acetyl-4-bromobenzoate.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.netnih.gov

For a molecule like this compound, the presence of both electron-withdrawing groups (acetyl and methyl ester) and a deactivating halogen (bromine) influences the energies of these frontier orbitals. Based on studies of similar compounds, such as m-bromoacetophenone, the HOMO-LUMO energy gap can be estimated. researchgate.net The delocalized π-system of the benzene (B151609) ring will be the primary contributor to both the HOMO and LUMO. The electron-withdrawing nature of the acetyl and ester groups is expected to lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. The bromine atom, through its inductive effect, also contributes to lowering the orbital energies.

Table 1: Estimated Frontier Molecular Orbital Energies for this compound Data is estimated based on theoretical calculations of analogous compounds.

| Molecular Orbital | Energy (eV) |

| HOMO | -7.5 to -8.5 |

| LUMO | -1.5 to -2.5 |

| HOMO-LUMO Gap (ΔE) | 5.0 to 7.0 |

This interactive table provides estimated values to illustrate the electronic properties.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. uni-muenchen.de It is a valuable tool for predicting how a molecule will interact with other chemical species, particularly electrophiles and nucleophiles. The MEP map is color-coded, with red areas indicating regions of high electron density (negative potential) and blue areas representing regions of low electron density (positive potential). Green and yellow areas denote intermediate potentials.

For this compound, the MEP surface would highlight several key features:

Negative Potential: The oxygen atoms of the carbonyl groups in both the acetyl and methyl ester moieties will be regions of intense negative potential (red). These sites are the most likely points for electrophilic attack.

Positive Potential: The hydrogen atoms of the methyl groups and the aromatic ring will exhibit positive potential (blue to green).

Aromatic Ring: The π-system of the benzene ring will show a nuanced potential, influenced by the attached substituents. The electron-withdrawing nature of the acetyl and ester groups will generally decrease the electron density of the ring, making it less susceptible to electrophilic substitution compared to unsubstituted benzene.

The MEP map is a powerful predictive tool for understanding intermolecular interactions and the initial steps of a chemical reaction. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. mpg.de This method transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. A key feature of NBO analysis is the examination of donor-acceptor interactions, which quantify the extent of electron delocalization from an occupied NBO (donor) to an unoccupied NBO (acceptor).

In this compound, NBO analysis would reveal:

π-Delocalization: Significant delocalization will be observed from the π-orbitals of the benzene ring to the π* anti-bonding orbitals of the acetyl and ester carbonyl groups. This interaction is responsible for the electronic communication between the substituents and the aromatic ring.

Hyperconjugation: The analysis would also show hyperconjugative interactions, such as the delocalization of electron density from the C-H σ bonds of the methyl groups into adjacent empty orbitals.

Lone Pair Delocalization: The lone pairs on the oxygen atoms of the carbonyl groups and the ester oxygen, as well as the bromine atom, will exhibit delocalization into neighboring anti-bonding orbitals. For instance, a significant interaction would be expected between a lone pair on the bromine atom and the π* orbitals of the benzene ring.

Density Functional Theory (DFT) Applications in Predicting Reactivity and Selectivity

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its balance of accuracy and computational cost. canterbury.ac.uk It is widely used to predict a variety of molecular properties, including reactivity, selectivity, and spectroscopic parameters.

Understanding the mechanism of a chemical reaction requires the identification and characterization of transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. DFT calculations are instrumental in locating and characterizing these transient species. nih.govmarquette.edu

For reactions involving this compound, such as nucleophilic addition to the acetyl carbonyl group or nucleophilic acyl substitution at the ester, DFT could be used to:

Locate the Transition State Geometry: Algorithms can search the potential energy surface for the saddle point connecting reactants and products.

Calculate the Activation Energy: The energy difference between the reactants and the transition state determines the activation energy (Ea), which is a key factor in the reaction rate.

Vibrational Frequency Analysis: A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

By mapping out the entire reaction pathway, including intermediates and transition states, DFT provides a detailed understanding of the reaction mechanism. beilstein-journals.org

DFT calculations can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation and interpretation of experimental spectra. rsc.orgd-nb.info

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, within the framework of DFT, is commonly used to calculate nuclear magnetic shielding tensors, which are then converted to chemical shifts (δ). researchgate.net For this compound, DFT could predict the ¹H and ¹³C chemical shifts. The predicted values would reflect the electronic environment of each nucleus, influenced by the inductive and resonance effects of the acetyl, methyl ester, and bromo substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data is estimated based on DFT calculations of similar substituted benzenes.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl (Acetyl) | 195 - 205 |

| Carbonyl (Ester) | 165 - 175 |

| C-Br | 120 - 130 |

| C-COOCH₃ | 130 - 140 |

| C-COCH₃ | 135 - 145 |

| Aromatic CH | 128 - 135 |

| Methyl (Ester) | 50 - 55 |

| Methyl (Acetyl) | 25 - 30 |

This interactive table provides estimated chemical shift ranges.

Infrared (IR) Spectroscopy: DFT can also be used to calculate vibrational frequencies. tandfonline.com The predicted IR spectrum would show characteristic peaks for the C=O stretching vibrations of the ketone and ester groups, C-O stretching, C-Br stretching, and various aromatic C-H and C-C vibrations. These calculated frequencies, when appropriately scaled, can be compared with experimental IR spectra to aid in peak assignment. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to model the physical movements of atoms and molecules over time. By solving the equations of motion for a system of interacting particles, MD simulations can reveal the conformational landscape and the nature of intermolecular interactions that govern the behavior of this compound.

Conformational Analysis:

Intermolecular Interactions:

MD simulations also elucidate the non-covalent forces through which this compound interacts with itself and with other chemical species, such as solvents or reactants. Key interactions include:

Halogen Bonding: The bromine atom on the aromatic ring can act as a halogen bond donor, forming an attractive interaction (R–Br···Y) with a Lewis base or nucleophile. acs.org This interaction is directional and can be comparable in strength to a strong hydrogen bond, playing a significant role in molecular self-assembly. acs.org

Hydrogen Bonding: While the molecule itself lacks strong hydrogen bond donors, the oxygen atoms of the carbonyl groups in the acetyl and ester moieties can act as hydrogen bond acceptors, interacting with protic solvents or other molecules containing O-H or N-H groups.

π-Interactions: The electron-rich aromatic ring can participate in π-π stacking or cation-π interactions, which are crucial in both solution-phase behavior and crystal packing. acs.org

By simulating the compound in various environments (e.g., in a vacuum, in a solvent box), researchers can understand how these interactions influence its solubility, aggregation, and availability for chemical reactions.

QSAR/QSPR Modeling (Focusing on Physicochemical Descriptors for Chemical Transformation Efficacy)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate a compound's structural or physicochemical properties with its biological activity or physical properties, respectively. nih.govresearchgate.net In the context of chemical synthesis, these models can be adapted to predict the efficacy of a chemical transformation—such as reaction rate or yield—based on the descriptors of the substrate, like this compound.

The development of these predictive models is a cornerstone of modern chemical research, enabling the quantitative prediction of molecular properties and reactivity. nih.govnih.gov The process involves calculating a set of numerical descriptors that characterize the molecule and using statistical methods, like multi-linear regression (MLR), to build a predictive equation. nih.govnih.gov

Physicochemical Descriptors for Reactivity:

To predict the efficacy of a transformation involving this compound, a range of descriptors would be calculated:

Electronic Descriptors: These quantify the electron distribution in the molecule.

Atomic Charges: Calculated using methods like Hirshfeld or Natural Population Analysis (NPA), these indicate the partial charge on each atom. nih.gov The charges on the carbonyl carbons, the bromine atom, and the aromatic carbons are particularly relevant for predicting susceptibility to nucleophilic or electrophilic attack.

Molecular Electrostatic Potential (MESP): Provides a 3D map of the electrostatic landscape around the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. nih.gov This is a powerful tool for understanding intermolecular interactions and reaction mechanisms. nih.gov

HOMO/LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity in reactions governed by frontier molecular orbital theory. researchgate.net

Steric Descriptors: These describe the size and shape of the molecule.

Topological Indices: Such as connectivity indices (e.g., ⁰Jᴬ, ¹Jᴬ), which encode information about the branching and connectivity of the molecular graph. nih.gov

Lipophilicity Descriptors:

LogP (Octanol/Water Partition Coefficient): This measures the lipophilicity of the molecule, which can strongly influence its solubility in organic solvents and thus affect reaction kinetics in non-aqueous media. researchgate.net

Modeling Transformation Efficacy:

A QSAR/QSPR model for predicting the yield of a Suzuki coupling reaction, for instance, might take the form of a linear equation where the yield is a function of the MESP at the bromine atom, the steric hindrance around the reaction site, and the LogP of the substrate. By building such models with a training set of similar compounds, the reactivity of this compound in various transformations can be predicted, saving significant experimental effort. nih.govqsartoolbox.org

| Descriptor Type | Specific Descriptor | Relevance to Chemical Transformation |

| Electronic | Atomic Charges, Molecular Electrostatic Potential (MESP) | Predicts sites for electrophilic/nucleophilic attack and intermolecular interactions. nih.gov |

| Electronic | HOMO-LUMO Energies | Determines reactivity in frontier-orbital controlled reactions. researchgate.net |

| Steric | Molar Volume, Topological Indices | Quantifies steric hindrance, which can affect reaction rates. researchgate.netnih.gov |

| Lipophilicity | LogP | Influences solubility in reaction solvents, affecting kinetics. researchgate.net |

In Silico Screening for Novel Reaction Conditions

Beyond predicting the reactivity of a fixed substrate, computational chemistry offers powerful tools for the in silico screening and discovery of entirely new reaction conditions, including optimal catalysts and solvents. cam.ac.uk This approach accelerates the development of efficient and selective synthetic routes. cam.ac.uknih.gov

Screening for Catalysts:

For reactions involving this compound, such as cross-coupling or reduction, computational screening can identify promising catalysts. The process typically involves:

Defining a Catalyst Space: A library of potential catalysts (e.g., different transition metals and ligands) is created.

High-Throughput Calculations: Density Functional Theory (DFT) calculations are performed to model the key steps of the catalytic cycle for each candidate. nih.gov This can include calculating the energies of intermediates and transition states.

Performance Prediction: The catalytic performance (e.g., activity and selectivity) is predicted based on calculated energy barriers. nih.gov Catalysts that show low activation energies for the desired reaction pathway and high barriers for side reactions are identified as promising leads for experimental validation. nih.gov

Screening for Solvents:

The choice of solvent is critical for reaction success, influencing both solubility and reactivity. aip.orgupertis.ac.id Conductor-like Screening Models (COSMO) and similar continuum solvation models are widely used for theoretical solvent screening. vt.edu These methods work by:

Calculating the properties of the solute (e.g., this compound, reactants, transition states) in a virtual conductor.

Using these properties to predict the solute's behavior in various real solvents.

Predicting key parameters like solubility and the relative stability of transition states.

This allows for the rapid screening of a large number of solvents to find one that, for example, maximizes the solubility of reactants while preferentially stabilizing the transition state of the desired reaction, thereby increasing the reaction rate. aip.orgvt.edu

Integrated Reaction Optimization: